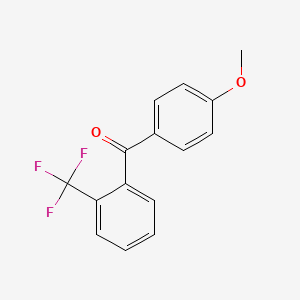

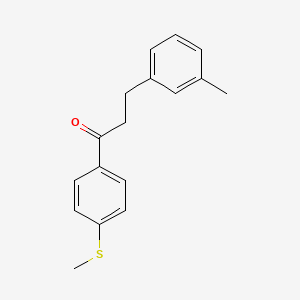

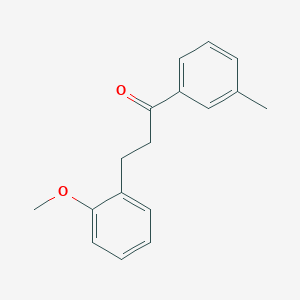

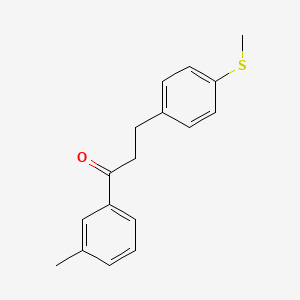

![molecular formula C5H9NO4 B3022362 [(2-Methoxyethyl)carbamoyl]formic acid CAS No. 80638-54-6](/img/structure/B3022362.png)

[(2-Methoxyethyl)carbamoyl]formic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 4-methoxy-2-N-alkyl carbamoyl pyridines, involves the Williamson reaction, which is a common method for ether synthesis. This reaction typically involves the reaction of an alkoxide (such as sodium methoxide) with a suitable electrophile. In the case of the related compounds mentioned in the first paper, the electrophile is a 4-chloropyridyl-2-formyl amide intermediate, which itself is synthesized from 4-chloropyridyl-2-carboxylic acid methyl ester and amines like isopropylamine and butylamine . While this does not directly describe the synthesis of [(2-Methoxyethyl)carbamoyl]formic acid, it provides a potential pathway that could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of carboxylic acids, a group to which [(2-Methoxyethyl)carbamoyl]formic acid belongs, has been studied using two-dimensional infrared spectroscopy (2D-IR). The second paper reveals that the carboxyl group can adopt two distinct configurations in solution: an anti-conformer and a syn-conformer . This information is relevant to the molecular structure analysis of [(2-Methoxyethyl)carbamoyl]formic acid, as it suggests that the compound may also exhibit different conformations in solution, which could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of [(2-Methoxyethyl)carbamoyl]formic acid, the study of carboxylic acids and carbamoyl groups in general can provide insights. Carboxylic acids are known to participate in a variety of chemical reactions, including esterification, amidation, and decarboxylation. The carbamoyl group, which contains a nitrogen atom, can also engage in reactions typical of amides, such as nucleophilic acyl substitution. The specific reactivity of [(2-Methoxyethyl)carbamoyl]formic acid would depend on the electronic and steric effects of the methoxyethyl and carbamoyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of [(2-Methoxyethyl)carbamoyl]formic acid can be partially inferred from the properties of its functional groups. Carboxylic acids generally have higher boiling points than similar alcohols due to their ability to form hydrogen bonds. They are also typically soluble in polar solvents like water. The presence of the methoxyethyl group may confer additional solubility in organic solvents. The carbamoyl group could contribute to the compound's ability to form hydrogen bonds, potentially affecting its solubility and melting point. The exact properties would need to be determined experimentally.

Scientific Research Applications

Catalytic Applications

Formic acid derivatives, including those with methoxyethyl and carbamoyl groups, have shown promising applications in catalysis, particularly in hydrogen production. Supported metal complexes on various supports have been utilized for efficient hydrogen generation from formic acid decomposition, indicating potential utility in energy storage and fuel cell technologies. The review by Bulushev (2021) discusses the progress in catalytic hydrogen production from formic acid, highlighting the enhanced activity of supported Ru and Ir metal complexes over traditional homogeneous catalysts, and identifies the performance of non-noble metal-based complexes as a viable area for development (Bulushev, 2021).

Material Science and Environmental Applications

In material science, formic acid derivatives serve as precursors for various materials and have applications in environmental remediation. The transformation of cellulose into valuable chemicals such as levulinic acid, formic acid, and others demonstrates the role of these compounds in utilizing biomass for sustainable chemical production. Deng, Zhang, and Wang (2014) highlight the development of new routes for the production of organic acids from cellulose, underscoring the significance of catalytic processes that convert biomass into platform chemicals (Deng, Zhang, & Wang, 2014).

Synthetic Chemistry

In synthetic chemistry, the methoxyethyl and carbamoyl functional groups are integral in the synthesis of complex molecules. Their presence in a molecule like "[(2-Methoxyethyl)carbamoyl]formic acid" suggests its utility in the synthesis of pharmacologically active compounds or as intermediates in organic synthesis pathways. The chemistry of methoxylated lipids, for instance, reviewed by Carballeira (2002), discusses the biological activity and synthesis of compounds with methoxy groups, pointing to the broader relevance of methoxyethyl derivatives in medicinal chemistry (Carballeira, 2002).

Safety and Hazards

The safety information available indicates that “[(2-Methoxyethyl)carbamoyl]formic acid” is potentially hazardous. The GHS pictograms indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-(2-methoxyethylamino)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-3-2-6-4(7)5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQDDHNFRFFREK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268990 | |

| Record name | 2-[(2-Methoxyethyl)amino]-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Methoxyethyl)carbamoyl]formic acid | |

CAS RN |

80638-54-6 | |

| Record name | 2-[(2-Methoxyethyl)amino]-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80638-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Methoxyethyl)amino]-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.